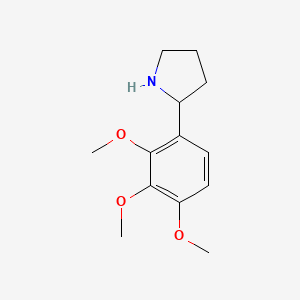

2-(2,3,4-Trimethoxyphenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3,4-Trimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol It is characterized by a pyrrolidine ring attached to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and affect cellular signaling pathways. For example, it can inhibit Taq polymerase and telomerase, leading to caspase activation and down-regulation of ERK2 protein . These interactions are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4,5-Trimethoxyphenyl)pyrrolidine

- 2-(2,4,5-Trimethoxyphenyl)pyrrolidine

- 2-(2,3,5-Trimethoxyphenyl)pyrrolidine

Uniqueness

2-(2,3,4-Trimethoxyphenyl)pyrrolidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .

Biological Activity

2-(2,3,4-Trimethoxyphenyl)pyrrolidine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N1O3. The presence of three methoxy groups at the 2, 3, and 4 positions on the phenyl ring significantly influences its reactivity and biological interactions. This unique substitution pattern enhances its affinity for various molecular targets compared to other similar compounds.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as Taq polymerase and telomerase, which are crucial in cellular replication processes. This inhibition leads to the activation of apoptotic pathways including caspase activation and down-regulation of ERK2 protein levels.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, which is essential for preventing uncontrolled proliferation .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves:

- Tubulin Polymerization Inhibition : Similar to colchicine binding site agents, this compound disrupts microtubule dynamics leading to apoptosis in cancer cells. For instance, it has shown efficacy against melanoma and taxane-resistant prostate cancer cells by inhibiting tubulin polymerization .

- Induction of Apoptosis : The compound activates multiple caspases (caspase-2, -3, and -8), facilitating programmed cell death in malignant cells.

Comparative Efficacy

Table 1 summarizes the cytotoxic effects of this compound compared to other related compounds.

| Compound Name | IC50 (μM) | Targeted Cancer Cell Lines |

|---|---|---|

| This compound | 0.52 - 6.26 | MCF-7/ADR, HT-29 |

| 3e (related compound) | Low micromolar | MCF-7 |

| DJ95 (analog) | <1 | Malignant melanomas |

Case Studies

- Cytotoxicity Assessment : A study evaluated the antiproliferative activity of various derivatives including this compound against MCF-7 cells. The findings indicated that this compound significantly inhibited cell growth with an IC50 value ranging from low micromolar to sub-micromolar concentrations .

- In Vivo Studies : In experimental models involving melanoma xenografts, treatment with derivatives similar to this compound resulted in reduced tumor growth and metastasis. These studies highlight the potential for developing these compounds into effective anticancer therapies .

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19NO3/c1-15-11-7-6-9(10-5-4-8-14-10)12(16-2)13(11)17-3/h6-7,10,14H,4-5,8H2,1-3H3 |

InChI Key |

ZRKIAKZEEROPFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CCCN2)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.